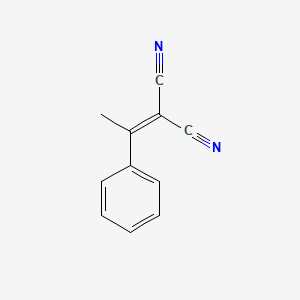

2-(1-Phenylethylidene)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17554. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOMMPYHGITOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063895 | |

| Record name | Propanedinitrile, (1-phenylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-87-0 | |

| Record name | 2-(1-Phenylethylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(1-phenylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dicyano-2-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(1-phenylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, (1-phenylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5447-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical characteristics of 2-(1-Phenylethylidene)malononitrile

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1-Phenylethylidene)malononitrile

Introduction

This compound, a member of the ylidene malononitrile family, is a versatile organic compound characterized by a phenyl group and two nitrile functionalities attached to a central ethylidene scaffold. The electron-withdrawing nature of the dual nitrile groups renders the adjacent vinylic carbon electrophilic and activates the molecule for a variety of chemical transformations.[1] This inherent reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex carbocyclic and heterocyclic systems.[2][3] Its derivatives are explored for applications ranging from materials science to medicinal chemistry, where the nitrile moiety is a recognized pharmacophore.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and analytical characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Synthesis and Purification: The Knoevenagel Condensation

The primary route for synthesizing this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetophenone), followed by dehydration.[1]

Causality of Experimental Design

The choice of reagents and conditions is critical for an efficient reaction. Acetophenone serves as the carbonyl electrophile. Malononitrile is selected as the active methylene component; the two electron-withdrawing nitrile groups significantly increase the acidity of its methylene protons (pKa ≈ 11), facilitating deprotonation by a weak base to form a stabilized carbanion nucleophile.[1][6] A catalyst, typically a weak base like ammonium acetate or piperidine, is used to facilitate this deprotonation without promoting side reactions.[4][7] The reaction is often performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Removing water is crucial as it drives the equilibrium of the final dehydration step towards the formation of the desired alkene product.[7]

Detailed Experimental Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add acetophenone (28 mmol) and malononitrile (32 mmol).[7]

-

Solvent and Catalyst Addition: Dissolve the reactants in 20 mL of toluene. Add ammonium acetate (6.5 mmol, ~500 mg) and glacial acetic acid (2 mL) to the solution.[7]

-

Reaction Execution: Heat the mixture to a vigorous reflux. The water generated during the condensation will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.[7]

-

Workup and Isolation: Upon completion (as monitored by TLC or the cessation of water collection), cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or via vacuum distillation to yield the pure this compound. A typical yield is around 61%.[7]

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties that are essential for its characterization.

General Properties

A summary of the compound's key identifiers and properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 5447-87-0 | [1][7][8] |

| Molecular Formula | C₁₁H₈N₂ | [1][8][9] |

| Molecular Weight | 168.19 g/mol | [1][9] |

| IUPAC Name | This compound | [8] |

| InChI Key | ZVOMMPYHGITOEF-UHFFFAOYSA-N | [1][8] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥98% | [8][10] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure and purity of the synthesized compound.[11]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In CDCl₃, the ¹H NMR spectrum is characterized by two main signals. A multiplet integrating to 5 protons, typically observed between δ 7.50-7.56 ppm, corresponds to the aromatic protons of the phenyl ring. A sharp singlet integrating to 3 protons appears at approximately δ 2.63 ppm, which is assigned to the methyl (CH₃) group.[7]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework. Key chemical shifts include the quaternary carbon of the C=C double bond attached to the phenyl ring at ~175.4 ppm, the carbons of the phenyl ring in the range of δ 127.2-135.7 ppm, the two nitrile carbons (C≡N) at δ 112.6 and 112.7 ppm, the vinylic carbon bearing the nitrile groups at ~84.5 ppm, and the methyl carbon at ~24.1 ppm.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional groups. A strong, sharp absorption band around 2219-2225 cm⁻¹ is characteristic of the C≡N stretching vibration.[4][12] Additional bands corresponding to C=C stretching and aromatic C-H vibrations are also observed.[13]

-

UV-Visible Spectroscopy: Malononitrile derivatives are known to exhibit strong intramolecular charge transfer (ICT) absorption bands.[14] These arise from electronic transitions between the electron-donating phenyl group and the electron-accepting dicyanovinyl moiety, making them of interest for applications in nonlinear optics.

Crystallographic and Thermal Properties

-

Crystal Structure: While a specific crystal structure for the title compound was not found in the initial search, analysis of closely related ylidene malononitriles provides valuable insight. For example, the crystal structure of (E)-2-(1,3-Diphenylallylidene)malononitrile reveals an E conformation with respect to the C=C bond, with the two phenyl rings oriented at a significant dihedral angle to each other.[2] Similarly, studies on other derivatives show how molecular packing and intermolecular interactions (such as C-H···N hydrogen bonds or π-π stacking) define the solid-state architecture.[4][15]

-

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of compounds, a key parameter in drug development and materials science.[16][17] For instance, studies on 2-(4-(diphenylamino)benzylidene)malononitrile, a related derivative, have shown high thermal stability.[4] TGA would reveal the onset temperature of decomposition, while DSC would identify melting points and other phase transitions.[18]

Reactivity and Applications in Drug Discovery

The unique electronic and structural features of this compound make it a potent reagent in organic synthesis and a scaffold of interest in medicinal chemistry.

Role in Synthesis

The electron-deficient double bond makes the molecule an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, enabling the construction of six-membered rings.[1][2] Furthermore, it is frequently employed in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity from simple starting materials in a single pot.[3][19] These reactions often lead to the synthesis of complex, biologically active heterocyclic frameworks such as pyran, pyridine, and pyrimidine derivatives.[3]

Significance in Medicinal Chemistry

The nitrile group is a key pharmacophore present in over 30 FDA-approved drugs.[5] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[20] Malononitrile-containing scaffolds have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[21] The ability to readily synthesize a diverse library of derivatives from this compound makes it an attractive starting point for drug discovery campaigns aimed at identifying novel therapeutic agents.[22]

Safety Profile

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its well-defined physicochemical and spectroscopic characteristics allow for straightforward identification and quality control. As a reactive building block, it provides a powerful platform for the synthesis of diverse and complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical research. The established importance of the nitrile moiety in medicinal chemistry further underscores the potential of this compound and its derivatives in the development of new therapeutic agents.

References

-

(E)-2-(1,3-Diphenylallylidene)malononitrile - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. - Merck Millipore. (n.d.). Retrieved January 6, 2026, from [Link]

-

Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of 2‐(1‐hydroxyethylidene)malononitrile. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - Cenmed Enterprises. (n.d.). Retrieved January 6, 2026, from [Link]

-

malononitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

-

IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies | Scilit. (n.d.). Retrieved January 6, 2026, from [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-(1-Methoxyethylidene)malononitrile | C6H6N2O | CID 13512839 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Retrieved January 6, 2026, from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Retrieved January 6, 2026, from [Link]

-

Stability and absorption spectrum of malononitrile - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Malononitrile as the 'double-edged sword' of passivation-activation regulating two ICT to highly sensitive and accurate ratiometric fluorescent detection for hypochlorous acid in biological system - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Features of High-Precision Photothermal Analysis of Liquid Systems by Dual-Beam Thermal Lens Spectrometry - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Retrieved January 6, 2026, from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Retrieved January 6, 2026, from [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Applications of 2D descriptors in drug design: a DRAGON tale - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-(1-Naphthylmethylene)malononitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

-

Two-photon absorption properties of malononitrile derivatives | Request PDF. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (E)-2-(1,3-Diphenylallylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5447-87-0 [chemicalbook.com]

- 8. This compound | 5447-87-0 [sigmaaldrich.com]

- 9. This compound(5447-87-0) 1H NMR spectrum [chemicalbook.com]

- 10. cenmed.com [cenmed.com]

- 11. emerypharma.com [emerypharma.com]

- 12. mdpi.com [mdpi.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]

- 18. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications of 2D descriptors in drug design: a DRAGON tale - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 2-(1-Phenylethylidene)malononitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1-Phenylethylidene)malononitrile

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a detailed exploration of the ¹H NMR spectrum of this compound, a molecule of interest in organic synthesis and materials science. The compound is synthesized via a Knoevenagel condensation between acetophenone and malononitrile. Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and studying its electronic properties. This document will provide a predictive analysis of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and a discussion of potential spectral complexities, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the protons of the methyl group. The electron-withdrawing nature of the dicyanovinyl group significantly influences the chemical shifts of the nearby protons.

Molecular Structure and Proton Environments

The structure of this compound contains two main proton environments: the protons on the monosubstituted phenyl ring and the protons of the methyl group.

Caption: Molecular structure of this compound.

Predicted Chemical Shifts (δ), Integration, and Multiplicity

The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons.[2][3][4] The presence of the electron-withdrawing cyano groups and the aromatic ring will cause a downfield shift for the protons in this compound.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| Phenyl Protons (ortho, meta, para) | 7.4 - 7.8 | 5H | Multiplet (m) |

| Methyl Protons (-CH₃) | 2.5 - 2.7 | 3H | Singlet (s) |

Phenyl Protons (7.4 - 7.8 ppm)

The five protons on the phenyl ring are not chemically equivalent and are expected to appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[2][5] The protons ortho to the ethylidenemalononitrile substituent will be the most deshielded due to the electron-withdrawing effect of the conjugated dicyanovinyl group, appearing at the lower field end of the multiplet. The meta and para protons will appear at slightly higher fields. The coupling between these protons (ortho, meta, and para coupling) will result in a complex, overlapping pattern that is often best described as a multiplet.[6]

Methyl Protons (2.5 - 2.7 ppm)

The three protons of the methyl group are chemically equivalent and are expected to give rise to a single signal. This methyl group is attached to an sp²-hybridized carbon, which is part of a conjugated system and adjacent to a phenyl ring. This environment leads to a downfield shift compared to a typical alkane methyl group (0.8-1.5 ppm).[2][7] For comparison, the benzylic protons in similar structures typically appear in the 2.2-2.5 ppm range.[7] Given the additional deshielding from the double bond and the cyano groups, a chemical shift in the range of 2.5 - 2.7 ppm is a reasonable prediction. Since there are no protons on the adjacent carbon atoms, this signal is expected to be a singlet. While long-range coupling to the aromatic protons is possible, it is generally weak and may only result in slight broadening of the singlet.[8]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed.

Workflow for ¹H NMR Analysis

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

-

If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which will result in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters. A standard ¹H experiment on a 400 or 500 MHz spectrometer would typically involve:

-

A 90° pulse width.

-

An acquisition time of 2-4 seconds.

-

A relaxation delay of 1-2 seconds.

-

16 to 64 scans for a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure that all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Potential Spectral Complexities and Considerations

Solvent Effects

The choice of deuterated solvent can influence the chemical shifts of the protons.[9][10][11][12] Aromatic solvents like benzene-d₆ can cause significant upfield shifts due to anisotropic effects, where the solute molecule is located in the shielding region of the solvent's ring current. Polar solvents like DMSO-d₆ can interact with the polar parts of the molecule, potentially causing downfield shifts.[13] For this compound, using a non-polar solvent like CDCl₃ is likely to provide a spectrum that is most representative of the molecule's intrinsic electronic structure.

Long-Range Coupling

While the methyl group is predicted to be a singlet, there is a possibility of long-range coupling (⁴J or ⁵J) between the methyl protons and the ortho-protons of the phenyl ring.[8] This coupling, if observable, would be very small (typically < 1 Hz) and might manifest as a slight broadening of the methyl singlet or a very fine splitting that is only resolved with high-resolution instrumentation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by a complex multiplet in the aromatic region (7.4-7.8 ppm) corresponding to the five phenyl protons, and a singlet in the downfield aliphatic region (2.5-2.7 ppm) for the three methyl protons. This predictive analysis, along with the detailed experimental protocol, provides a comprehensive guide for researchers to successfully acquire and interpret the ¹H NMR spectrum of this compound, enabling its unambiguous structural verification.

References

-

JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Kano, K., Nakashima, T., & Ogawa, S. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 16(11), 2161-2164. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Fábián, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5347–5357. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Reynolds, W. F., & Hamer, G. K. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-738. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Molecules, 29(13), 3097. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). Retrieved from [Link]

-

Kang, J., & Chen, J. (2010). 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3148. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Papa, F., et al. (2022). 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. Molbank, 2022(3), M1447. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 28(14), 5406. Retrieved from [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. thieme-connect.de [thieme-connect.de]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

13C NMR data for 2-(1-Phenylethylidene)malononitrile

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(1-Phenylethylidene)malononitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a classic product of the Knoevenagel condensation, this molecule presents a compelling case study in structural elucidation due to its unique electronic and structural features, including a conjugated π-system, sterically hindered quaternary carbons, and electron-withdrawing nitrile groups. This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for molecular characterization. We will delve into the theoretical basis for chemical shift assignments, supported by data from analogous structures, and provide a field-proven, robust experimental protocol for acquiring high-fidelity ¹³C NMR data.

Introduction: The Structural Significance of this compound

This compound is an α,β-unsaturated nitrile featuring a phenyl ring and two cyano groups conjugated with a central carbon-carbon double bond. This high degree of conjugation and substitution makes it a valuable scaffold in organic synthesis and materials science. The structural characterization of such molecules is non-trivial. While techniques like mass spectrometry and infrared spectroscopy confirm molecular weight and functional groups, only NMR spectroscopy can provide a definitive, atom-by-atom map of the carbon skeleton.

¹³C NMR, in particular, is indispensable for this task. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment.[1] This guide will dissect the expected ¹³C NMR spectrum, explaining the causal factors—such as hybridization, inductive effects, and resonance—that govern the chemical shift of each carbon atom.

¹³C NMR Spectral Data: Assignment and Rationale

First, for clarity and unambiguous assignment, the carbon atoms of this compound are numbered as follows:

Based on this structure, the predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Commentary |

| C7 | Methyl (-CH₃) | 20 – 25 | Located in the standard aliphatic region. Its attachment to an sp² carbon (Cα) causes a slight downfield shift compared to a typical alkane methyl group. |

| Cβ | Olefinic (=C(CN)₂) | 80 – 85 | This carbon is significantly shielded (shifted upfield) for an olefinic carbon. This is a hallmark of Knoevenagel adducts. The powerful electron-withdrawing and anisotropic effects of the two adjacent nitrile groups are the primary cause. Experimental data for the analogous carbon in benzylidenemalononitrile is ~82.7 ppm.[7] |

| C8, C9 | Nitrile (-C≡N) | 112 – 115 | Nitrile carbons consistently appear in this range.[8] The two nitrile groups are chemically equivalent due to free rotation around the Cβ-C(CN)₂ bond and should appear as a single, intense peak (for two carbons). |

| C2', C6' | Phenyl (ortho) | 129 – 131 | Typical chemical shift for aromatic carbons. These will be slightly deshielded relative to benzene (128.5 ppm) due to their proximity to the electron-withdrawing vinyl substituent. |

| C3', C5' | Phenyl (meta) | 129 – 131 | Often overlaps with the ortho-carbon signals in similar structures. The electronic effect of the substituent is weaker at the meta position. |

| C4' | Phenyl (para) | 133 – 136 | The para-carbon is sensitive to the resonance effects of the substituent. The conjugated system deshields this position, shifting it further downfield compared to the ortho and meta carbons. |

| C1' | Phenyl (ipso) | 134 – 138 | This quaternary carbon is directly attached to the electron-withdrawing substituent. Its signal is often of lower intensity and can be identified by this characteristic. |

| Cα | Olefinic (=C(Ph)CH₃) | 158 – 162 | This carbon is significantly deshielded (shifted downfield). It is bonded to the phenyl ring, the methyl group, and is part of the conjugated double bond. This chemical environment removes significant electron density, causing the large downfield shift. Data for the analogous carbon in benzylidenemalononitrile is ~160 ppm.[7] |

Key Spectral Features to Expect:

-

Quaternary Carbons: The signals for Cα, Cβ, C1', C8, and C9 will be weaker and sharper than those for protonated carbons. This is due to their long spin-lattice relaxation times (T₁) and the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.[8]

-

Aromatic Region: The signals for the ortho (C2'/C6') and meta (C3'/C5') carbons may overlap, potentially appearing as a single, more intense peak. The para (C4') and ipso (C1') carbons should be resolved as distinct, lower-intensity signals.

Experimental Protocol: A Self-Validating Methodology

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol is recommended. This methodology is designed to provide excellent resolution and signal-to-noise, especially for the challenging low-intensity quaternary carbon signals.

Step-by-Step Protocol

-

Sample Preparation:

-

Analyte: Weigh approximately 20-30 mg of high-purity this compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power and well-defined residual solvent peak.[9]

-

Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the field frequency onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune the ¹³C probe to the correct frequency and match the impedance to minimize reflected power, maximizing sensitivity.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Experiment: Select a standard proton-decoupled ¹³C experiment.

-

Key Parameters:

-

Spectral Width (SW): Set to approximately 240 ppm (from -10 ppm to 230 ppm) to ensure all possible signals are captured.

-

Pulse Angle: Use a standard 30-degree pulse to allow for faster pulsing without fully saturating the signals.

-

Relaxation Delay (D1): This is a critical parameter. A delay of 5 seconds is strongly recommended. Quaternary carbons have long relaxation times, and a short delay will cause their signals to become saturated and potentially undetectable. This choice validates the experiment by ensuring all carbon types are observed.

-

Number of Scans (NS): Due to the low 1.1% natural abundance of ¹³C, a significant number of scans is required.[10] Begin with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply an exponential multiplication function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Perform automated or manual phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction algorithm to produce a flat, artifact-free baseline.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Identify and label the chemical shifts of all peaks.

-

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information that is fundamental to its structural verification. By understanding the interplay of inductive and resonance effects, a chemist can confidently assign each signal to its corresponding carbon atom. The downfield quaternary carbon (Cα) at ~160 ppm and the highly shielded olefinic carbon (Cβ) at ~83 ppm are particularly diagnostic for this class of compounds. Adherence to the detailed experimental protocol outlined herein will ensure the acquisition of high-quality data, enabling unambiguous characterization and supporting the integrity of any research or development program that utilizes this important chemical entity.

References

- Reynolds, W. F., et al. "¹³C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES." Canadian Journal of Chemistry, 46(14), 2345-2353. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v68-387]

- ChemicalBook. "Styrene(100-42-5) ¹³C NMR spectrum." ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_100-42-5_13cnmr.htm]

- SpectraBase. "Styrene - Optional[¹³C NMR] - Chemical Shifts." SpectraBase. [URL: https://spectrabase.com/spectrum/23n2zGpyaoz]

- The Royal Society of Chemistry. "Facile Metal Free Regioselective Transfer Hydrogenation of Polarized Olefins with Ammonia Borane." The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00030a]

- University of Calgary. "Ch20: Spectroscopy Analysis : Nitriles." University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-6.html]

- Oregon State University. "¹³C NMR Chemical Shifts." Oregon State University. [URL: https://chem.libretexts.org/link/17431]

- Reich, H. J. "NMR Spectroscopy :: ¹³C NMR Chemical Shifts." University of Wisconsin. [URL: https://www.chem.wisc.

- CASPRE. "¹³C NMR Predictor." CASPRE. [URL: https://caspre.ca/predictor]

- University of Puget Sound. "NMR Chemical Shifts." University of Puget Sound. [URL: https://www.chem.pugetsound.edu/facilities/files/nmr-chemical-shifts.pdf]

- ChemAxon. "NMR Predictor | Chemaxon Docs." ChemAxon. [URL: https://docs.chemaxon.com/latest/calculations-and-predictions/nmr-predictor.html]

- ACD/Labs. "NMR Prediction | 1H, ¹³C, 15N, 19F, 31P NMR Predictor." ACD/Labs. [URL: https://www.acdlabs.com/products/spec_lab/predict_nmr/]

- NMRDB.org. "Predict ¹³C carbon NMR spectra." NMRDB.org. [URL: https://www.nmrdb.org/predictor/13c]

- The Royal Society of Chemistry. "Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction." The Royal Society of Chemistry. [URL: https://www.rsc.

- Maciel, G. E., & Ruben, G. C. "Solvent Effects on the C¹³ Chemical Shift of the Carbonyl Group of Acetone." Journal of the American Chemical Society, 85(24), 3903-3907. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00900a051]

- Anonymous. "¹³C-NMR." Course Handout. [URL: Not available]

- NMRDB.org. "Predict ¹³C Carbon NMR Spectra | PDF." Scribd. [URL: https://www.scribd.com/document/369796856/Predict-13C-Carbon-NMR-Spectra]

- Supplementary Information. "¹H & ¹³C NMR analysis of benzylidenemalononitrile products." The Royal Society of Chemistry. [URL: https://www.rsc.

- Ozdemir, N., et al. "Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 856-865. [URL: https://www.sigmaaldrich.com/ES/es/product/sial/134496]

- Chemistry LibreTexts. "13.5: Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.05%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy]

- SpectraBase. "2-Benzylidene-malononitrile - Optional[¹³C NMR] - Chemical Shifts." SpectraBase. [URL: https://spectrabase.com/spectrum/FGt7Jx3L4OE]

- ChemicalBook. "Malononitrile(109-77-3) ¹³C NMR spectrum." ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_109-77-3_13cnmr.htm]

- ChemicalBook. "BENZYLIDENEMALONONITRILE(2700-22-3) ¹³C NMR spectrum." ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_2700-22-3_13cnmr.htm]

- Thermo Fisher Scientific. "A brief analysis of 2D and ¹³C-NMR at low field." Thermo Fisher Scientific Application Note 52953. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-52953-nmr-ir-spectroscopy-an52953-en.pdf]

- ResearchGate. "¹³C NMR spectrum of the products of irradiation..." ResearchGate. [URL: https://www.researchgate.net/figure/C-NMR-spectrum-of-the-products-of-irradiation-2-h-pH-7-of-a-system-made-by-mixing_fig2_237000854]

- Ashenhurst, J. "¹³-C NMR - How Many Signals." Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/12/11/13-c-nmr-how-many-signals/]

- Bax, A., et al. "Resolution Enhancement and Spectral Editing of Uniformly ¹³C-Enriched Proteins by Homonuclear Broadband ¹³C Decoupling." Journal of Magnetic Resonance, 91(1), 203-207. [URL: Not available]

- Gauthier, D. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

- ResearchGate. "Figure S1. ¹H NMR spectrum of 2-benzylidenemalononitrile (3a)." ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-2-benzylidenemalononitrile-3a_fig1_320349547]

- Moser, A. "¹³C NMR and Natural products." ACD/Labs Blog. [URL: https://www.acdlabs.

- Hong, M. "2D and 3D ¹⁵N-¹³C-¹³C NMR Chemical Shift Correlation Spectroscopy of Solids..." Journal of the American Chemical Society, 122(15), 3762-3770. [URL: https://web.mit.

- SpectraBase. "2-Benzylidene-malononitrile - Optional[¹³C NMR] - Chemical Shifts." SpectraBase. [URL: https://spectrabase.com/spectrum/23n2zGpyaoz?page=1]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. BENZYLIDENEMALONONITRILE(2700-22-3) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Styrene(100-42-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Malononitrile(109-77-3) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Infrared (IR) spectroscopy of 2-(1-Phenylethylidene)malononitrile

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(1-Phenylethylidene)malononitrile

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS No: 5447-87-0), a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We delve into the theoretical underpinnings of its IR spectrum, correlating specific vibrational modes with the compound's distinct functional groups: the conjugated nitrile, the α,β-unsaturated alkene, and the aromatic phenyl ring. This guide presents a detailed experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, offers a thorough interpretation of the resulting spectral data, and provides visual aids to conceptualize the molecular structure and analytical workflow.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol .[1][3][4] Its structure features a highly conjugated system, which is paramount to understanding its chemical reactivity and spectral properties. This system includes a phenyl ring attached to an ethylidene group, which is, in turn, bonded to a malononitrile fragment.

dot

Caption: Molecular structure of this compound.

Synthesis and Significance

This compound is typically synthesized via the Knoevenagel condensation, a nucleophilic addition reaction between an active methylene compound (malononitrile) and a carbonyl group (in this case, from acetophenone).[1][5] The reaction is a cornerstone of carbon-carbon bond formation.[6] Derivatives of benzylidenemalononitrile are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[7]

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies.[8] When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an absorption spectrum. This spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups present in the molecule. For this compound, IR spectroscopy is crucial for confirming the presence of its key structural motifs and verifying the success of its synthesis.

Theoretical Principles and the Impact of Conjugation

The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms result in higher frequency (wavenumber) absorptions. A key structural feature of this compound is its extensive π-conjugated system, which significantly influences its IR spectrum.

Electron delocalization across the conjugated system (from the phenyl ring, through the C=C double bond, to the two C≡N triple bonds) reduces the electron density of the individual double and triple bonds.[9] This delocalization effectively weakens the C=C and C≡N bonds, decreasing their force constants. Consequently, less energy is required to excite their stretching vibrations, causing their characteristic absorption bands to shift to lower wavenumbers compared to their non-conjugated counterparts.[9] This conjugation-induced shift is a critical diagnostic feature in the spectrum of this molecule.

Detailed Spectral Analysis

The IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Nitrile (C≡N) Stretching Region (2200-2300 cm⁻¹)

The C≡N triple bond stretch is one of the most characteristic and easily identifiable absorptions in the IR spectrum.[10] For simple, non-conjugated aliphatic nitriles, this band typically appears as a sharp, medium-to-strong intensity peak around 2240-2260 cm⁻¹.[11] In this compound, due to the aforementioned conjugation with the π-system, this peak is expected to shift to a lower frequency, typically appearing in the 2220-2230 cm⁻¹ range. The high polarity of the C≡N bond ensures this absorption is strong and sharp, making it a definitive marker for the nitrile groups.[12]

The Double Bond Region (1400-1650 cm⁻¹)

This region is complex, containing absorptions from both the ethylenic C=C double bond and the C=C bonds within the aromatic ring.

-

Alkene C=C Stretch: An isolated C=C double bond absorbs in the 1620-1680 cm⁻¹ range.[13] Conjugation significantly lowers this frequency. For this compound, the C=C stretch is expected to appear as a medium-to-strong band around 1610-1630 cm⁻¹ .

-

Aromatic C=C Stretches: Aromatic rings exhibit a series of characteristic in-ring C=C stretching vibrations.[14] These typically manifest as two or three sharp, medium-intensity bands. Key absorptions are expected near 1600 cm⁻¹ , 1585 cm⁻¹ , and in the 1400-1500 cm⁻¹ range. The peak around 1600 cm⁻¹ may appear as a shoulder on the more intense alkene C=C stretching band.

The C-H Stretching Region (2800-3100 cm⁻¹)

This region provides clear evidence for both the aromatic (sp²) and aliphatic (sp³) C-H bonds in the molecule.

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the phenyl ring occur at higher frequencies than their aliphatic counterparts. These are expected as a series of weak-to-medium intensity peaks just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range.[14][15]

-

Aliphatic C-H Stretch: The methyl (CH₃) group exhibits symmetric and asymmetric C-H stretching vibrations. These appear as weak absorptions just below 3000 cm⁻¹, generally in the 2850-2980 cm⁻¹ range.[16]

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a multitude of complex vibrational modes, including C-C single bond stretches, C-H bending, and whole-molecule vibrations. While complex, it contains highly diagnostic peaks.

-

Aromatic C-H Out-of-Plane (OOP) Bending: These are particularly informative. For a monosubstituted benzene ring, strong absorption bands are expected in the 900-675 cm⁻¹ region.[14] Specifically, two strong bands are anticipated: one around 750-770 cm⁻¹ and another around 690-710 cm⁻¹ , confirming the substitution pattern of the phenyl group.

-

Aliphatic C-H Bending: The methyl group will show characteristic bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .[11]

Experimental Protocol for IR Spectrum Acquisition

This section outlines a standardized procedure for obtaining a high-quality ATR-FTIR spectrum of this compound. ATR is chosen for its minimal sample preparation, speed, and high reproducibility.

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is a modern sampling technique where the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is placed in direct contact with this crystal. The IR beam creates an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur. This method is superior to traditional methods like KBr pellets for this application as it avoids grinding the sample, potential moisture contamination from KBr, and provides excellent sample-to-sample consistency.

dot

Caption: Standard workflow for ATR-FTIR analysis.

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Detector: Deuterated triglycine sulfate (DTGS) or similar.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

-

Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

-

Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (containing water vapor and CO₂) will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure to the sample. This is critical to ensure intimate and uniform contact between the sample and the crystal surface, which is necessary for a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the predefined parameters (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The resulting spectrum is typically displayed in units of % Transmittance vs. Wavenumber (cm⁻¹). Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes the spectrum more comparable to traditional transmission spectra. A baseline correction may also be applied to correct for any sloping baselines.

-

Post-Analysis Cleanup: Retract the pressure arm and carefully clean the sample from the ATR crystal surface using the same procedure as in step 2.

Data Interpretation and Summary

A successful analysis will yield a spectrum with well-defined absorption bands corresponding to the structural features discussed. The key is to systematically identify the diagnostic peaks.

Tabulated Summary of Characteristic Absorption Bands

The table below summarizes the expected key IR absorption bands for this compound, providing a quick reference for spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | =C-H (Aromatic) | 3030 - 3080 | Weak to Medium | Confirms the presence of the phenyl ring.[14][15] |

| Aliphatic C-H Stretch | -C-H (Methyl) | 2850 - 2980 | Weak | Confirms the methyl group from the acetophenone precursor.[16] |

| Nitrile Stretch | C≡N | ~2225 | Strong, Sharp | Key diagnostic peak. Lower frequency due to conjugation.[10][17] |

| Alkene Stretch | C=C | ~1620 | Medium to Strong | Conjugated with phenyl ring and nitriles.[13] |

| Aromatic Ring Stretches | C=C (Aromatic) | ~1600, ~1585, ~1490, ~1440 | Medium, Sharp | Characteristic pattern for a substituted benzene ring.[14] |

| Aliphatic C-H Bend | -C-H (Methyl) | ~1450, ~1375 | Medium | Asymmetric and symmetric bending modes.[11] |

| Aromatic C-H OOP Bend | =C-H (Aromatic) | ~760 and ~700 | Strong | Key diagnostic peaks for monosubstitution. [14] |

Troubleshooting and Spectral Artifacts

-

Broad Band at ~3300 cm⁻¹: This indicates the presence of water (O-H stretch), likely from an incompletely dried sample or atmospheric moisture if the background subtraction was imperfect.

-

Sharp Doublet at ~2350 cm⁻¹: This is due to atmospheric carbon dioxide (CO₂) and indicates imperfect background subtraction. Re-acquiring the background and sample spectra can resolve this.

-

Low Signal Intensity: This is often caused by poor contact between the sample and the ATR crystal. Ensure sufficient pressure is applied.

Conclusion

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for the structural verification of this compound. The key diagnostic features in its spectrum are the strong, sharp, conjugation-shifted nitrile (C≡N) absorption around 2225 cm⁻¹ and the strong out-of-plane C-H bending bands below 800 cm⁻¹ that confirm the monosubstituted phenyl ring. A comprehensive understanding of how the molecule's conjugated π-system influences its vibrational frequencies is essential for an accurate and confident interpretation of the spectral data. The ATR-FTIR methodology presented herein provides a reliable and efficient means for obtaining high-quality data for routine analysis and research applications.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Zhang, X., et al. (2009). (E)-2-(1,3-Diphenylallylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Wade, Jr., L.G. (2003). Organic Chemistry, 5th ed. Pearson Education Inc.

- Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure, 435(3), 235-245.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Boxer, S. G. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. The Journal of Physical Chemistry B, 113(10), 2972–2983.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). Malononitrile, (diphenylmethylene)-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

- de Oliveira, B. G., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron Letters, 57(49), 5488-5491.

-

JoVE. (2024). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 479.

-

SpectraBase. (n.d.). 2-(2-Hydroxybenzylidene)malononitrile. Retrieved from [Link]

- Singh, A., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5).

- Kokotos, C. G., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(61), 15159-15165.

- Webb, L. J., & Boxer, S. G. (2008). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The Journal of Physical Chemistry B, 112(35), 11049–11056.

- Li, Y., et al. (2023). One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. Organic Chemistry Frontiers, 10(15), 3749-3754.

- Wang, Y., et al. (2019). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Journal of Molecular Liquids, 285, 638-646.

- Zeynizadeh, B., et al. (2020). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones.

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

- Ghasemzadeh, M. A., & Biparva, P. (2016). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 6(84), 80922-80945.

- Kehr, G., et al. (2018). On the Keto-Enol-Tautomerism of 2-(1-Hydroxyethylidene)malononitrile and Its Lewis Adduct Formation with B(C6F5)3. Chemistry – A European Journal, 24(59), 15814-15818.

- Sahoo, M. (n.d.). Instrumental Methods of Analysis.

-

Fiveable. (n.d.). Chemistry of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

- Ganim, Z., et al. (2010). Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. The Journal of Physical Chemistry B, 114(33), 10762–10771.

- Thuriot, D., et al. (2021).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. abacipharma.com [abacipharma.com]

- 4. This compound | 5447-87-0 | FAA44787 [biosynth.com]

- 5. This compound | 5447-87-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Video: IR Absorption Frequency: Delocalization [jove.com]

- 10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(1-Phenylethylidene)malononitrile

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-(1-phenylethylidene)malononitrile, a versatile organic compound with applications in chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies pertinent to this and structurally related molecules. We will explore the fundamental principles, practical experimental protocols, and data interpretation strategies essential for achieving accurate and reliable results.

Introduction to this compound and its Analytical Significance

This compound, with the chemical formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol , is a crystalline solid that serves as a valuable precursor in various organic syntheses.[2][3][4][5][6] Its structure, featuring a phenyl group and two nitrile functionalities attached to a vinylidene core, imparts unique chemical reactivity. The synthesis of this compound is typically achieved through the Knoevenagel condensation of acetophenone with malononitrile.[4][7]

Accurate characterization and quantification of this compound are critical for ensuring reaction efficiency, product purity, and for understanding its metabolic fate in various systems. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will focus on two primary mass spectrometric approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties. For this compound, which is a relatively non-polar organic molecule, both GC-MS with Electron Ionization (EI) and ESI-MS are viable options, each offering distinct advantages.

Electron Ionization (EI): This hard ionization technique, typically coupled with GC, involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation.[8][9] The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in structural information.[8][10]

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution.[11][12] While often used for polar and large molecules, ESI can be adapted for less polar compounds by optimizing solvent systems and instrumental parameters.[11][13] It typically produces protonated molecules [M+H]⁺ or adducts with minimal fragmentation, which is advantageous for molecular weight confirmation.[12][14]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of this compound.

Caption: Generalized workflow for the mass spectrometric analysis of this compound.

Sample Preparation Protocol

A robust and reproducible sample preparation protocol is the cornerstone of accurate analysis.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) to create a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for quantification. The solvent for the final dilution should be compatible with the chosen ionization method (e.g., methanol for ESI, dichloromethane for GC).

-

Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to be run alongside the calibration standards and unknown samples to ensure the accuracy and precision of the analytical run.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for this compound.[15][16][17][18][19]

Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A non-polar column provides good separation for aromatic compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An optimized temperature program to ensure good peak shape and resolution. |

| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation. |

| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |

| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Offers a good balance of sensitivity, resolution, and cost. |

| Scan Range | m/z 40-300 | Covers the molecular ion and expected fragment ions. |

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 168 (Molecular Ion): The presence of a peak at m/z 168 confirms the molecular weight of the compound.

-

m/z 153: Loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for compounds containing a benzylic methyl group.

-

m/z 91: This peak likely corresponds to the tropylium ion ([C₇H₇]⁺), a common rearrangement product in the mass spectra of compounds containing a benzyl group, although in this case, it might represent the loss of the phenyl radical.

-

m/z 77: The presence of the phenyl cation ([C₆H₅]⁺) is a strong indicator of a phenyl substituent.

-

m/z 142: Loss of a cyanide radical (•CN) from the molecular ion.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

For applications requiring high sensitivity and molecular weight confirmation with minimal fragmentation, ESI-MS is a valuable alternative. Given the non-polar nature of this compound, careful optimization of the solvent system is necessary to promote ionization.[11][13]

Recommended ESI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | 80:20 Methanol:Water with 0.1% Formic Acid | The organic solvent aids in the dissolution of the non-polar analyte, while the aqueous portion and acid promote protonation. |

| Flow Rate | 0.2 mL/min | A typical flow rate for analytical LC-MS. |

| Ionization Mode | Positive | Protonation is the most likely ionization mechanism. |

| Capillary Voltage | 3.5 kV | An optimized voltage to ensure stable spray and efficient ionization. |

| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |

| Drying Gas Flow | 8 L/min | Aids in the desolvation process. |

| Nebulizer Pressure | 35 psi | Creates a fine aerosol for efficient ionization. |

| Mass Analyzer | Time-of-Flight (TOF) | Provides high mass accuracy for confident molecular formula determination. |

| Scan Range | m/z 50-400 | A broad range to detect the protonated molecule and any potential adducts. |

Expected ESI Mass Spectrum

In positive ion mode ESI, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 169.0760 (calculated for C₁₁H₉N₂⁺). The high mass accuracy of a TOF analyzer would allow for confirmation of the elemental composition. Depending on the mobile phase composition, sodium [M+Na]⁺ (m/z 191.0580) or potassium [M+K]⁺ (m/z 207.0319) adducts may also be observed.

Data Analysis and Interpretation: A Synthesis of Findings

A comprehensive analysis involves integrating the data from both GC-MS and ESI-MS experiments.

-

Qualitative Analysis: The retention time in GC or LC provides an initial identification point. The mass spectrum from EI-MS delivers a structural fingerprint through its fragmentation pattern, while the accurate mass measurement from ESI-TOF MS confirms the elemental composition.

-

Quantitative Analysis: For quantification, a calibration curve should be constructed by plotting the peak area of a characteristic ion (the molecular ion in ESI-MS or a prominent fragment ion in GC-MS) against the concentration of the prepared standards. The concentration of the unknown sample can then be determined by interpolation from this curve.

Conclusion: A Multi-faceted Approach to a Singular Molecule

The mass spectrometric analysis of this compound requires a thoughtful and tailored approach. GC-MS with Electron Ionization provides rich structural information through its characteristic fragmentation patterns, making it ideal for initial identification and structural confirmation. Conversely, ESI-MS, particularly when coupled with a high-resolution mass analyzer, offers high sensitivity and accurate mass measurements for unambiguous molecular formula determination and quantification.

By leveraging the strengths of these complementary techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and robust analytical characterization of this compound, ensuring data of the highest quality and integrity for their scientific endeavors.

References

-

Simoneit, B. R. T. (2007). Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research. Journal of Separation Science, 30(10), 1516–1536. [Link]

-

SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

-

Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

-

Gómez-García, A., et al. (2020). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of The American Society for Mass Spectrometry, 31(12), 2535–2543. [Link]

-

Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry, 73(19), 4632–4639. [Link]

-

Di Salvo, A., et al. (2012). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, 25(12), 1141-1148. [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]

-

Ahn, Y. H., & Yoo, J. S. (1999). Application of Malononitrile Derivatization Method for Structural Glycomics Study in Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry. Journal of Photoscience, 6(3), 137-142. [Link]

-

Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry, 73(19), 4632–4639. [Link]

-

Zhang, Y., et al. (2010). (E)-2-(1,3-Diphenylallylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o13-o14. [Link]

-